2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound with significant applications in scientific research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique molecular structure, which combines a piperidine ring with a nitrophenoxyethyl substituent.
The compound can be classified as an organic nitrogen compound and belongs to the category of piperidine derivatives. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies. The compound's IUPAC name reflects its complex structure, indicating the presence of both a piperidine moiety and a nitrophenoxy group.
The synthesis of 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride typically involves several steps, primarily focusing on the reaction between 4-nitrophenol and 2-chloroethylpiperidine.
This multi-step synthesis can be optimized for yield and purity by adjusting reaction times, temperatures, and concentrations.
The molecular formula of 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride is with a molecular weight of approximately 321.20 g/mol.
The canonical SMILES representation of the molecule is C1CCNC(C1)CCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl
, which provides insight into its connectivity and spatial arrangement.
2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions:
These reactions expand the utility of the compound in synthetic organic chemistry.
The mechanism of action for 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The precise mechanism can vary based on the target cell type or biological context, but it generally involves:
These properties are crucial for handling and application in laboratory settings.
The compound has diverse applications across various scientific fields:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8